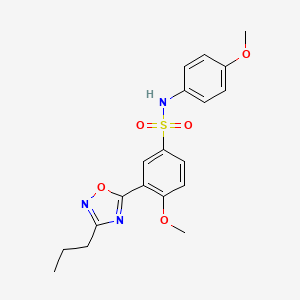
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is a compound that belongs to the thiazolidine-2,4-dione family. This family of compounds is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties . The presence of the anthracene moiety in this compound adds to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione typically involves the condensation of anthracene-9-carbaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Medicine: The compound is being investigated for its hypoglycemic and anticancer properties.
Industry: It can be used in the development of new materials with unique photophysical properties
Mécanisme D'action
The biological activities of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione are primarily attributed to its ability to interact with various molecular targets. For instance, its hypoglycemic activity is linked to the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity . Its antimicrobial action is due to the inhibition of cytoplasmic Mur ligases, while its antioxidant activity involves scavenging reactive oxygen species (ROS) .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Benzylidene)thiazolidine-2,4-dione
- 5-(2-Bromo-5-methoxybenzylidene)thiazolidine-2,4-dione
- 5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione
Uniqueness
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione stands out due to the presence of the anthracene moiety, which imparts unique photophysical properties. This makes it particularly useful in the development of photomechanical materials and molecular machines .
Propriétés
Numéro CAS |
2247904-66-9 |
|---|---|
Clé InChI |
MUPCQOPJEWLLSO-MHWRWJLKNA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-methylphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B7687689.png)
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7687698.png)
![N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-fluorobenzamide](/img/structure/B7687701.png)
![N-(3-chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7687703.png)

![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)

![N-(BUTAN-2-YL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE](/img/structure/B7687737.png)
![2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B7687746.png)
![(4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7687755.png)
